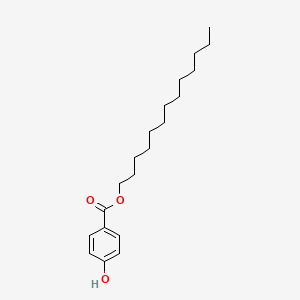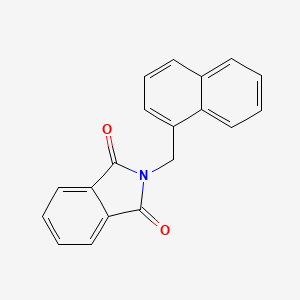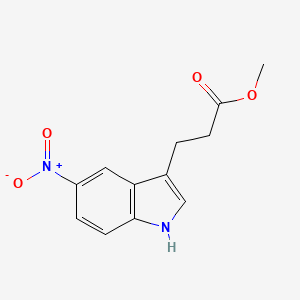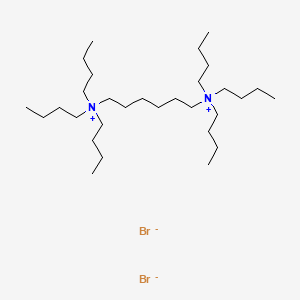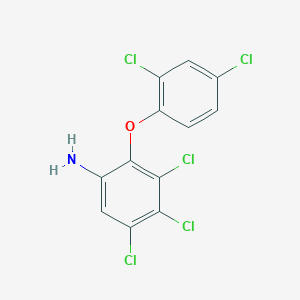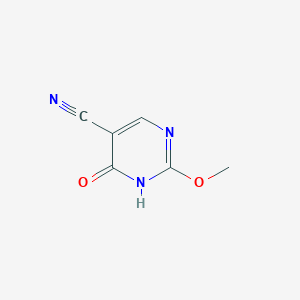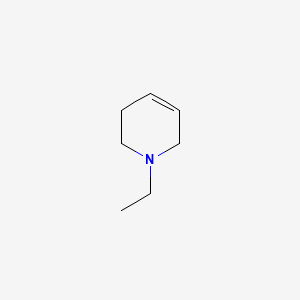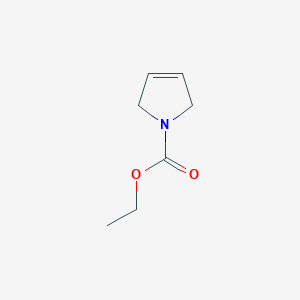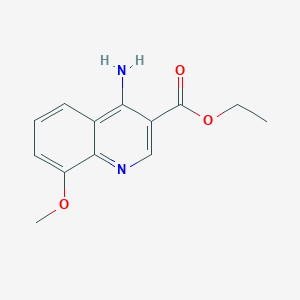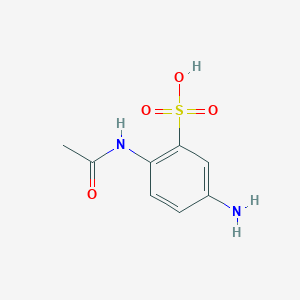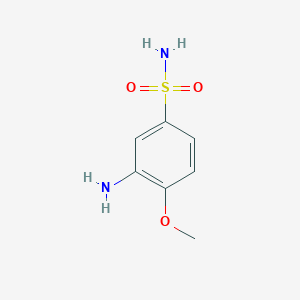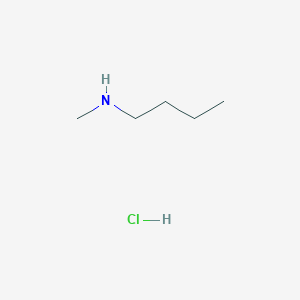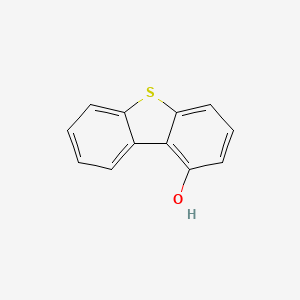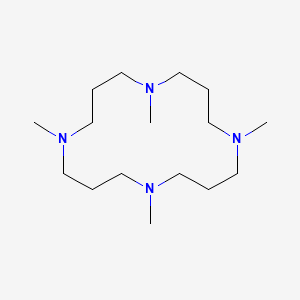
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane
Übersicht
Beschreibung
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane is a useful research compound. Its molecular formula is C16H36N4 and its molecular weight is 284.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane has been synthesized with high yield through condensation reactions. Its crystal structure was determined using X-ray diffraction, revealing a square arrangement of nitrogen atoms and chair configurations of trimethylene groups. This structural analysis contributes to a deeper understanding of its molecular symmetry and potential applications in various fields (Smith, Ekstrand, & Raymond, 1978).
Applications in Metal Complex Formation
This compound has been used to form various metal complexes. For instance, its role in synthesizing a dinitrogen ruthenium(II) macrocyclic tertiary amine complex highlights its utility in creating transition metal complexes with specific properties (Chiu, Che, & Mak, 1996). Additionally, it supports the formation of ruthenium and osmium carbene complexes, indicating its versatility in coordination chemistry (Che, Ho, & Huang, 2007).
Stabilization of High Oxidation State Metal Complexes
This macrocyclic tertiary amine has been instrumental in stabilizing high oxidation state metal complexes. Research on dihalogeno and pseudohalogeno tetraamine complexes of ruthenium(IV) demonstrates its efficacy in enhancing the stability of these complexes, which is significant for advanced materials and catalysis applications (Che, Wong, & Poon, 1986).
Involvement in Disproportionation Reactions
The compound also plays a role in disproportionation reactions. It has been used to investigate the reaction mechanisms and product formation in ruthenium(III) nitro complexes in aqueous media, providing insights into reaction kinetics and pathways (Wong, Che, Yip, Wang, & Mak, 1992).
Interaction with Various Metal Ions
Studies have demonstrated its interaction with different metal ions such as Cd2+, Hg2+, and Pb2+. The nuclear magnetic resonance study of these complexes and the X-ray crystal structure analysis of the cadmium complex reveal detailed information about the ligand-metal interactions, which are vital for designing specific metal-ligand systems (Alcock, Curzon, Moore, & Pierpoint, 1984).
Eigenschaften
IUPAC Name |
1,5,9,13-tetramethyl-1,5,9,13-tetrazacyclohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N4/c1-17-9-5-11-18(2)13-7-15-20(4)16-8-14-19(3)12-6-10-17/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONSCWAHMKWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CCCN(CCCN(CCC1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327766 | |
| Record name | NSC683850 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70233-56-6 | |
| Record name | NSC683850 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



